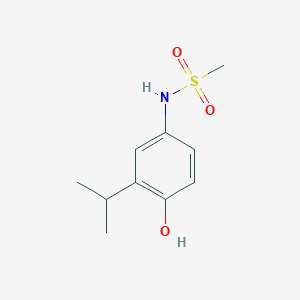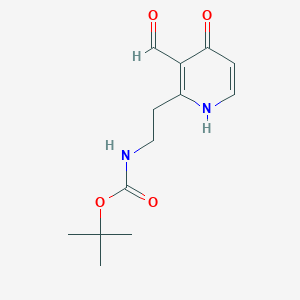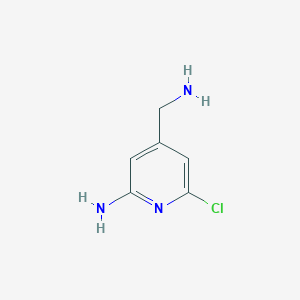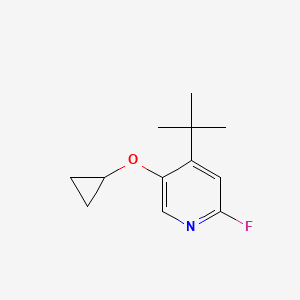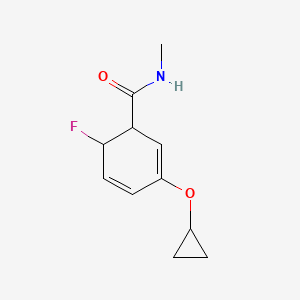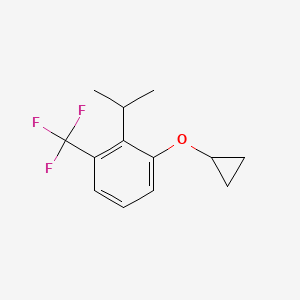
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Ring Substituents:
Cyclopropanation: The cyclopropoxy group can be introduced via a cyclopropanation reaction, where a suitable cyclopropyl halide reacts with the benzene ring under basic conditions.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature and solvent conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives or partially reduced aromatic compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The cyclopropoxy and isopropyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- 1-Cyclopropoxy-2-methyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-ethyl-3-(trifluoromethyl)benzene
- 1-Cyclopropoxy-2-isopropyl-4-(trifluoromethyl)benzene
Uniqueness: 1-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of the cyclopropoxy, isopropyl, and trifluoromethyl groups results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C13H15F3O |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-propan-2-yl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F3O/c1-8(2)12-10(13(14,15)16)4-3-5-11(12)17-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
AXQJSXWNDALPJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


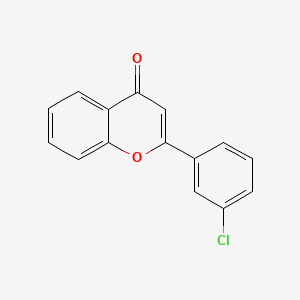
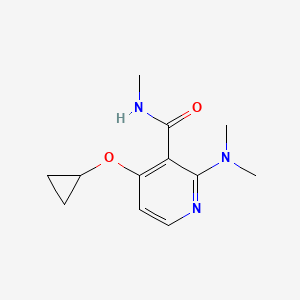
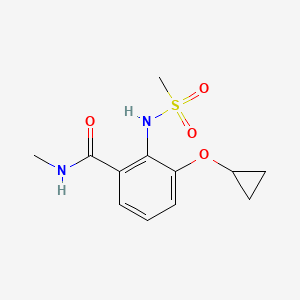
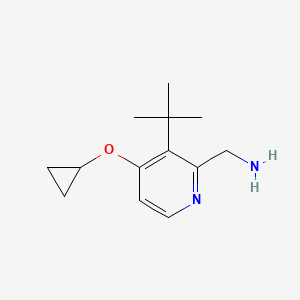
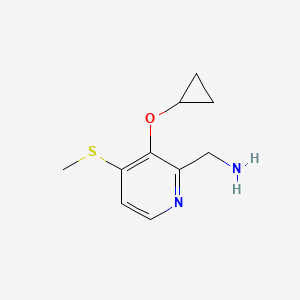
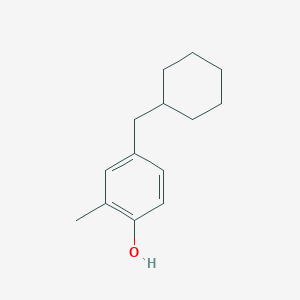
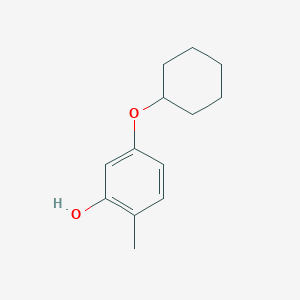
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)

